N-Hydroxy Sertraline is synthesized as an intermediate during the metabolic processing of Sertraline. It may also be produced through specific chemical reactions involving hydroxylamine and Sertraline or its analogs.
N-Hydroxy Sertraline is classified under:
The synthesis of N-Hydroxy Sertraline can be achieved through several methods, primarily involving the reaction of Sertraline with hydroxylamine.
The synthesis typically requires:
N-Hydroxy Sertraline has a molecular formula that reflects its structure as a hydroxylamine derivative of Sertraline. The structural formula includes:
N-Hydroxy Sertraline may participate in various chemical reactions:
These reactions often require specific conditions such as:
The mechanism of action for N-Hydroxy Sertraline is closely related to its parent compound, Sertraline. It primarily involves:
Studies indicate that N-Hydroxy derivatives may exhibit altered pharmacokinetics compared to their parent compounds, affecting their efficacy and safety profiles.
Thermodynamic studies have shown that interactions involving N-Hydroxy Sertraline can be quantified using techniques such as Isothermal Titration Calorimetry, providing insights into binding affinities and thermodynamic parameters.
N-Hydroxy Sertraline is primarily researched for its potential applications in:
N-Hydroxy Sertraline (CAS 124345-07-9) is a hydroxylated derivative of the antidepressant sertraline, with the molecular formula C₁₇H₁₇Cl₂NO and a molar mass of 322.23 g/mol [1] [4]. Its systematic IUPAC name is N-((1S,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl)-N-methylhydroxylamine, confirming the retention of sertraline’s original (1S,4S) stereochemical configuration at the tetrahydronaphthalene ring junctions [4]. This stereospecificity is critical, as only the (1S,4S) enantiomer of sertraline exhibits pharmacological activity. The SMILES notation (CN([C@@H]1C2=CC=CC=C2C@HCC1)O) explicitly denotes the S configuration at both chiral centers [4]. The structural modification involves the addition of a hydroxyl group (–OH) to the nitrogen atom of sertraline’s methylamino moiety (–NHCH₃ → –N(OH)CH₃), altering electron distribution without disrupting the core scaffold [1] [7].
N-Hydroxy Sertraline displays distinct physicochemical behaviors due to its polar N–O bond:
Table 1: Key Physicochemical Properties of N-Hydroxy Sertraline
Property | Value/Description |
---|---|
Molecular Formula | C₁₇H₁₇Cl₂NO |
Molar Mass | 322.23 g/mol |
Storage Conditions | –20°C in inert atmosphere |
Chiral Centers | (1S,4S) configuration retained |
Key Functional Group Mod. | –NHCH₃ → –N(OH)CH₃ |
Structurally, N-Hydroxy Sertraline differs from sertraline (C₁₇H₁₇Cl₂N, MW 306.23 g/mol) solely by an oxygen atom insertion into the N–CH₃ bond [1] [6]. This modification induces three key changes:
Table 2: Structural and Property Comparison: Sertraline vs. N-Hydroxy Sertraline
Parameter | Sertraline | N-Hydroxy Sertraline |
---|---|---|
Molecular Formula | C₁₇H₁₇Cl₂N | C₁₇H₁₇Cl₂NO |
Molecular Weight | 306.23 g/mol | 322.23 g/mol |
Key Group | –NCH₃ (tertiary amine) | –N(OH)CH₃ (hydroxylamine) |
Stereochemistry | (1S,4S) | (1S,4S) |
Primary Metabolism | N-demethylation | Minor N-hydroxylation |
Characterization of N-Hydroxy Sertraline relies on orthogonal analytical techniques:
Table 3: Spectroscopic Signatures for N-Hydroxy Sertraline Identification
Technique | Expected Key Features |
---|---|
FTIR | ν(O–H): 3200–3600 cm⁻¹; ν(N–O): 950–1100 cm⁻¹ |
HPLC-UV/Chiral | Retention time shifts vs. sertraline; enantiomeric resolution |
MS (ESI+) | [M+H]⁺ at m/z 322.07; fragments at m/z 305.05, 304.06 |
NMR (¹H/¹³C) | N–OH proton at δ 8–9 ppm; C–N carbon shift downfield |
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: